

Application Notes and Protocols for Anticancer Agent 164 (CML-IN-1)

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubility, experimental preparation, and use of **Anticancer agent 164**, also known as CML-IN-1. This agent has demonstrated potent anticancer activity in preclinical studies, primarily through the modulation of key signaling pathways.

Chemical and Physical Properties

Anticancer agent 164 (CML-IN-1) is a small molecule inhibitor with the following identifiers:

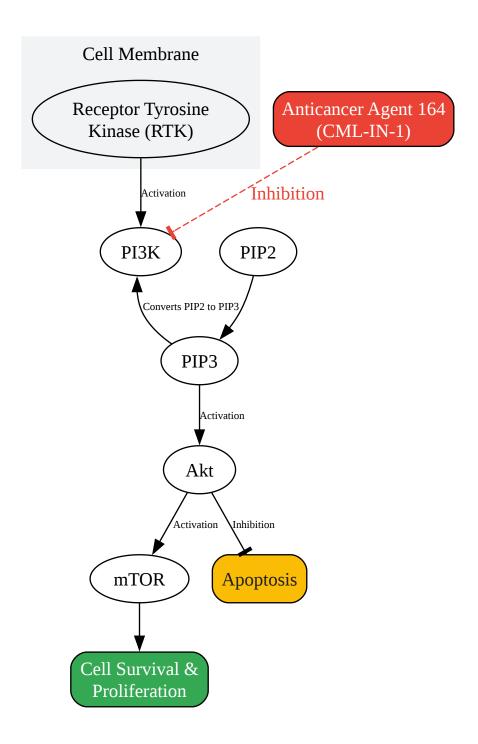
Property	Value
CAS Number	2235393-30-1[1][2]
Molecular Formula	C21H23F3N8O2S2[3][4]
Molecular Weight	540.59 g/mol [4]

Mechanism of Action

Anticancer agent 164 is a potent anticancer compound that exhibits its effects through the inhibition of critical signaling pathways involved in cell proliferation and survival.[1] Its mechanism is context-dependent, affecting different pathways in various cancer types:

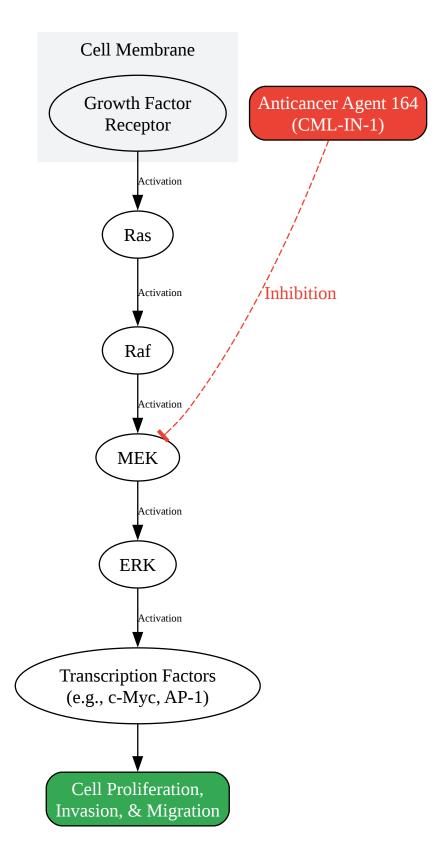


- In Chronic Myeloid Leukemia (CML): It induces apoptosis in the K562 cell line by significantly reducing the phosphorylation of proteins in the PI3K/Akt signaling pathway.[1][5][6]
- In Colorectal Cancer: It inhibits cell proliferation in the HCT116 cell line by suppressing the MEK/ERK signaling pathway.[1] This leads to the inhibition of colony formation, migration, and invasion, as well as inducing apoptosis and arresting the cell cycle in the G2/M phase.[1]



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Biological Activity and Efficacy

The inhibitory concentration (IC50) of **Anticancer agent 164** has been determined in different cancer cell lines, highlighting its potency.

Cell Line	Cancer Type	IC50 Value	Exposure Time
K562	Chronic Myeloid Leukemia	0.038 μΜ	Not Specified
HCT116	Colorectal Cancer	8.04 ± 0.94 μM	48 hours
HCT116	Colorectal Cancer	5.52 ± 0.42 μM	72 hours

Data sourced from MedChemExpress.[1]

Solubility and Stock Solution Preparation

Accurate preparation of **Anticancer agent 164** is critical for reproducible experimental results. The solubility of this compound can vary depending on the solvent.

Solvent	Solubility
DMSO	≥ 50 mg/mL
Ethanol	< 1 mg/mL (Slightly soluble)
Water	Insoluble

Note: This data is based on typical small molecule behavior and should be confirmed empirically.

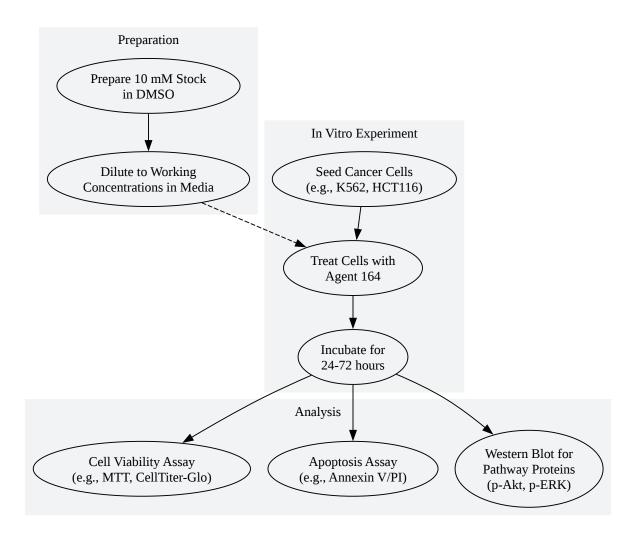
Protocol for 10 mM Stock Solution Preparation:

- Objective: To prepare a 10 mM stock solution of Anticancer agent 164 (MW: 540.59 g/mol) in DMSO.
- Materials:



- Anticancer agent 164 powder
- Anhydrous DMSO
- Sterile microcentrifuge tubes or vials
- Calibrated micropipettes
- Procedure:
 - Weigh out 5.41 mg of **Anticancer agent 164** powder and place it in a sterile vial.
 - Add 1 mL of anhydrous DMSO to the vial.
 - Vortex or sonicate the solution gently until the powder is completely dissolved.
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C or -80°C for long-term stability.





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Experimental Protocols

Protocol for Cell Viability (MTT) Assay:

• Objective: To determine the IC50 of Anticancer agent 164 on a specific cancer cell line.



· Materials:

- Cancer cell line of interest (e.g., HCT116)
- Complete cell culture medium
- 96-well plates
- Anticancer agent 164 working solutions (serially diluted)
- MTT reagent (5 mg/mL in PBS)
- DMSO
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of Anticancer agent 164 in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
- Remove the old medium from the wells and add 100 μL of the various concentrations of the drug. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
- Incubate the plate for the desired time period (e.g., 48 or 72 hours).[1]
- Add 20 μL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.
- \circ Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.



 Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol for Western Blot Analysis of PI3K/Akt and MEK/ERK Pathways:

- Objective: To assess the effect of Anticancer agent 164 on the phosphorylation status of key proteins in the PI3K/Akt and MEK/ERK pathways.
- Materials:
 - Cancer cell line of interest
 - 6-well plates
 - Anticancer agent 164 working solutions
 - RIPA lysis buffer with protease and phosphatase inhibitors
 - BCA protein assay kit
 - SDS-PAGE gels and running buffer
 - Transfer buffer and PVDF membrane
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 - Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
 - HRP-conjugated secondary antibodies
 - ECL substrate
 - Imaging system
- Procedure:
 - Seed cells in 6-well plates and grow until they reach 70-80% confluency.



- Treat the cells with Anticancer agent 164 at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 6, 12, or 24 hours).
- Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Quantify the protein concentration using a BCA assay.
- Denature equal amounts of protein from each sample and separate them using SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an ECL substrate and an imaging system.
- Analyze the band intensities to determine the relative changes in protein phosphorylation.

Storage and Handling

- Solid Form: Store at room temperature upon receipt. For long-term storage, -20°C is recommended.
- In Solution: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

These protocols and notes are intended to serve as a guide. Researchers should optimize the conditions for their specific experimental setup and cell lines.

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